Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate is a chemical compound with the molecular formula and a molecular weight of approximately 287.36 g/mol. It is identified by the CAS number 938184-94-2. This compound features a piperidine ring substituted with a cyano group and a phenylamino group, making it structurally interesting for various chemical applications. The compound is often associated with Remifentanil, a potent synthetic opioid used in anesthesia, where it serves as an impurity or byproduct .
The synthesis of Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate typically involves multi-step organic reactions that may include:
These methods may vary based on available starting materials and desired purity levels .
Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate is primarily used in research settings related to pharmacology and medicinal chemistry due to its association with Remifentanil. Its applications include:
Several compounds share structural features with Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate. Below are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Remifentanil | 132676-63-0 | Synthetic mu-opioid agonist; rapid onset and short duration of action |
| Norfentanyl | 1609-66-1 | Active metabolite of fentanyl; similar piperidine structure |
| Fentanyl | 437-38-7 | Potent synthetic opioid; used for pain management; structurally related |
| 4-Anilino-N-phényl-piperidine | 21409-26-7 | Contains phenylamino group; used in opioid research |
Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate is unique due to its specific combination of functional groups that influence its biological activity and interaction profile compared to other opioids. Its role as an impurity in Remifentanil also sets it apart from more commonly studied compounds like fentanyl and norfentanyl, which have well-established pharmacological profiles .